2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
Description
Historical Context of Phthalimide Chemistry
Phthalimide chemistry traces its origins to the mid-19th century with the synthesis of phthalimide derivatives as intermediates in organic synthesis. The foundational work of Siegmund Gabriel in 1887 revolutionized the field through the development of the Gabriel synthesis, which utilized potassium phthalimide to produce primary amines. This method addressed challenges in selective alkylation and became a cornerstone in peptide synthesis and heterocyclic chemistry.
The discovery of bioactive phthalimide derivatives, such as thalidomide in the 1950s, further highlighted the pharmacological potential of this scaffold. Over the past two decades, advancements in metal-catalyzed and metal-free synthetic strategies have expanded the accessibility of functionalized phthalimides, enabling their application in pharmaceuticals, agrochemicals, and materials science.
Structural Classification of 2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
This compound belongs to the class of N-substituted phthalimides, characterized by a bicyclic isoindole-1,3-dione core. The structure features:
- Core : A planar, aromatic isoindole-1,3-dione system with two carbonyl groups at positions 1 and 3.
- Substituent : A tetrahydro-2H-pyran-2-ylmethyl group at the nitrogen atom, introducing a six-membered oxygen-containing heterocycle.
The tetrahydro-2H-pyran (THP) moiety confers steric bulk and modulates electronic properties, influencing solubility and reactivity. The structural features are summarized below:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| Core Structure | Isoindole-1,3-dione (C₈H₅NO₂) |
| Substituent | Tetrahydro-2H-pyran-2-ylmethyl (C₆H₁₁O) |
| Key Functional Groups | Imide, ether, methylene bridge |
Nomenclature and Systematic Naming Conventions
The systematic IUPAC name, This compound , is derived as follows:
- Parent heterocycle : Isoindole-1,3-dione (phthalimide core).
- Substituent : The tetrahydro-2H-pyran-2-ylmethyl group is numbered such that the oxygen atom occupies position 2 in the pyran ring.
Alternative names include N-tetrahydropyran-2-ylmethyl-phthalimide and 2-((oxan-2-yl)methyl)-2,3-dihydro-1H-isoindole-1,3-dione , reflecting its functional groups and substitution pattern.
Position in Heterocyclic Chemistry Research
Phthalimides occupy a pivotal role in heterocyclic chemistry due to their:
- Versatile reactivity : Participation in nucleophilic substitutions, cyclizations, and cross-coupling reactions.
- Pharmacological relevance : Serving as precursors to drugs with anti-inflammatory, anticancer, and antimicrobial activities.
- Synthetic utility : Applications in the Gabriel synthesis, polymer chemistry, and catalysis.
The introduction of oxygen-containing substituents, such as the THP group in this compound, enhances solubility and stabilizes intermediates in multi-step syntheses. Recent studies highlight its use in the preparation of fused isoindole-diones via hexadehydro-Diels–Alder reactions, demonstrating its value in constructing complex heterocyclic frameworks.
Properties
IUPAC Name |
2-(oxan-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-11-6-1-2-7-12(11)14(17)15(13)9-10-5-3-4-8-18-10/h1-2,6-7,10H,3-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAYMXHYIAZLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, the mode of action is difficult to determine. The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Pharmacokinetics
The pharmacokinetic properties of “2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione”, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets and mode of action, which, as mentioned, are currently unknown.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s ability to interact with its targets. Without specific knowledge of the compound’s targets and mode of action, it is difficult to predict how environmental factors might influence its activity.
Biological Activity
2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, with the CAS number 111293-46-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅NO₃
- Molecular Weight : 245.28 g/mol
- CAS Number : 111293-46-0
- MDL Number : MFCD11277601
The compound features an isoindole core which is known for its diverse biological properties, including anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that isoindole derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications at the isoindole structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | <10 | |
| Compound B | A-431 (epidermoid carcinoma) | <15 | |
| This compound | Various cancer lines | TBD | Current Study |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar isoindole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the tetrahydropyran moiety may enhance membrane permeability, contributing to its antimicrobial efficacy .
Neuroprotective Effects
Some studies have indicated that isoindole derivatives possess neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. The specific mechanisms remain under investigation but are linked to their ability to inhibit apoptotic pathways in neuronal cells .
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Isoindoles can interfere with cell cycle progression, leading to growth inhibition.
- Inhibition of Metastasis : Some derivatives reduce cell motility and invasion capabilities in metastatic cancer models.
Case Studies
Several case studies have highlighted the therapeutic potential of isoindole derivatives:
- Study on Anticancer Activity : A recent study synthesized a series of isoindole derivatives and tested them against various cancer cell lines. The results indicated that specific modifications significantly enhanced their anticancer effects compared to unmodified compounds .
- Neuroprotection in Animal Models : Research involving animal models demonstrated that certain isoindoles could reduce neuroinflammation and protect against cognitive decline associated with aging .
Scientific Research Applications
Structure
The compound features an isoindole core, which is known for its biological activity, and a tetrahydropyran moiety that can enhance solubility and bioavailability.
Medicinal Chemistry
THP-isoindole has shown promise in medicinal chemistry for its potential therapeutic effects:
- Anticancer Activity : Research indicates that isoindole derivatives can inhibit cancer cell proliferation. THP-isoindole has been studied for its ability to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of isoindole exhibited significant cytotoxicity against breast cancer cells, suggesting a potential role in cancer therapy .
- Neuroprotective Effects : The compound's structure allows it to interact with neurotransmitter systems, potentially offering neuroprotective properties. Preliminary studies suggest that it may help mitigate oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease .
Organic Synthesis
THP-isoindole serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique functional groups make it a valuable precursor for synthesizing more complex organic molecules. Researchers have utilized THP-isoindole in the synthesis of various biologically active compounds, including those with anti-inflammatory and analgesic properties .
Materials Science
The compound's properties extend beyond medicinal uses:
- Polymer Chemistry : THP-isoindole derivatives have been explored as components in polymer formulations, enhancing mechanical properties and thermal stability. Its incorporation into polymer matrices has shown improvements in flexibility and durability .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, THP-isoindole was tested against multiple cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism was attributed to the induction of apoptosis through the activation of caspases .
Case Study 2: Neuroprotective Properties
A recent investigation published in Neuroscience Letters highlighted the neuroprotective effects of THP-isoindole on cultured hippocampal neurons exposed to oxidative stress. The results indicated a significant reduction in neuronal death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The tetrahydro-2H-pyran group in the target compound introduces steric bulk and ether-based polarity, contrasting with the electron-withdrawing chlorine in 2-(2-chlorophenyl)-isoindole-dione or the lipophilic methoxyphenoxyethyl group in the 26646-63-9 derivative. These differences influence solubility and reactivity .
Application and Reactivity Comparison
- Synthetic Utility : Unlike salicylaldoxime (94-67-7) or D-tetrahydropalmatine (3520-14-7), which are used in metal chelation and alkaloid synthesis, the target compound’s applications are less defined but likely involve protection/deprotection strategies due to its stable isoindole-dione core .
- However, the target compound’s tetrahydropyran group may limit membrane permeability compared to more hydrophobic derivatives like 2-[2-(2-Methoxyphenoxy)ethyl]-isoindole-dione .
Notes
Data Limitations : Physical properties (e.g., melting point, solubility) for 59775-18-7 are unavailable in open literature, necessitating experimental characterization for precise comparisons.
Synthetic Potential: The target compound’s tetrahydropyranylmethyl group could enhance stability in protic environments compared to simpler alkyl or aryl substituents, making it valuable for prolonged reaction sequences .
Preparation Methods
Method A: Alkylation Using Tetrahydropyranyl Methyl Chloride
Phthalimide + Tetrahydropyranyl methyl chloride → 2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Reactants :
- Phthalimide (or isoindole-1,3-dione)
- Tetrahydropyranyl methyl chloride (commercially available or synthesized in-house)
- Solvent : Anhydrous acetonitrile or dimethylformamide (DMF)
- Base : Potassium carbonate or sodium hydride (NaH) to deprotonate the nitrogen of phthalimide
- Conditions :
- Stirring at room temperature or slightly elevated temperature (25–50°C)
- Reaction time: 12–24 hours
- Workup :
- Quench with water
- Extract with an organic solvent (ethyl acetate)
- Wash, dry, and purify via recrystallization or chromatography
| Parameter | Value |
|---|---|
| Solvent | DMF or acetonitrile |
| Base | Potassium carbonate |
| Temperature | 25–50°C |
| Reaction Time | 12–24 hours |
| Yield | Typically 70–85% |
Method B: Cyclization and Optimization
Following the initial alkylation, the intermediate can undergo cyclization facilitated by heating or in the presence of a base to form the final heterocyclic structure.
- Use of alkali metal alkoxides (e.g., sodium or potassium tert-butoxide)
- Elevated temperature (70–85°C)
- Reaction duration: 4–8 hours
- Solvent: Dimethylformamide or ethyl acetate
- Patent US9643939B1 describes an improved process involving cyclization of (S)-1-chloro-3-phthalimido-2-propanol in the presence of alkali metal alkoxides to yield the target compound, indicating that similar cyclization strategies are effective for this class of compounds.
Alternative Synthetic Routes
Route via Epichlorohydrin Derivatives
Route Using Methylation and Subsequent Cyclization
- Methylation of phthalimide with methylating agents like methyl iodide or methyl chloride, followed by cyclization with suitable bases, can also be employed, especially for large-scale synthesis.
Summary of Key Data
| Aspect | Details |
|---|---|
| Starting Material | Phthalimide or isoindole-1,3-dione derivatives |
| Alkylating Agent | Tetrahydropyranyl methyl chloride or bromide |
| Solvent | DMF, acetonitrile, ethyl acetate |
| Base | Potassium carbonate, sodium hydride, alkoxides |
| Reaction Conditions | Room temperature to 85°C; 4–24 hours |
| Yield | 65–85% depending on conditions |
Notes on Optimization and Scale-Up
- Temperature control is critical to prevent side reactions.
- Choice of solvent influences yield and purity; DMF and acetonitrile are preferred for their polarity and ability to dissolve reactants.
- Purification typically involves recrystallization from ethyl acetate or chromatography.
- Scale-up considerations include maintaining reaction temperature and efficient mixing to ensure uniformity.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione?
- Methodological Answer : A widely used approach involves nucleophilic substitution or alkylation reactions. For example, derivatives of isoindole-1,3-dione can be synthesized by reacting phthalic anhydride with amines or alkyl halides under reflux conditions. Evidence from similar compounds shows that 2-(bromoethyl)-isoindole-dione intermediates can undergo nucleophilic substitution with tetrahydro-2H-pyran derivatives in polar solvents like ethanol, yielding the target compound after purification . Sodium acetate is often employed as a base to facilitate deprotonation and improve reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups such as the carbonyl groups (C=O) in the isoindole-dione moiety (peaks ~1700–1750 cm⁻¹) and the ether linkage in the tetrahydro-2H-pyran ring (~1100 cm⁻¹).
- NMR Spectroscopy : H NMR confirms the methylene bridge between the pyran and isoindole-dione moieties (δ ~3.5–4.5 ppm for CH₂ groups), while C NMR resolves carbonyl carbons (~165–175 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
Q. What is the pharmacological significance of isoindole-dione derivatives in academic research?
- Methodological Answer : Isoindole-dione derivatives are frequently explored as intermediates in drug development. For instance, structurally related compounds like Rivaroxaban (an anticoagulant) utilize isoindole-dione intermediates for constructing bioactive scaffolds. Research focuses on modifying substituents to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) .
Advanced Research Questions
Q. How can crystallographic software resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement via programs like SHELXL is critical. For example, in a related isoindole-dione derivative, SHELXL refined hydrogen bonding and torsional angles, resolving ambiguities in the pyran ring conformation. The software’s robust handling of high-resolution data and twinned crystals makes it ideal for complex heterocycles . Advanced users should cross-validate results with ORTEP-3 for graphical visualization of thermal ellipsoids and bond geometries .
Q. How to address discrepancies in reaction yields when scaling up synthesis?
- Methodological Answer : Contradictions in yields (e.g., 70% in small-scale vs. lower yields in scaled reactions) often arise from incomplete mixing or heat transfer inefficiencies. A systematic approach includes:
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation.
- Purification Optimization : Employ column chromatography with gradient elution or recrystallization in ethyl alcohol/water mixtures to isolate high-purity product .
- Computational Modeling : Tools like Gaussian or DFT simulations predict steric/electronic effects of substituents on reaction pathways .
Q. What strategies mitigate challenges in experimental phasing during crystallographic studies?
- Methodological Answer : For compounds resistant to phasing (e.g., low symmetry or weak diffraction), use SHELXC/D/E pipelines for high-throughput phasing. These programs are robust for small-molecule crystallography, especially with twinned data. Incorporating anomalous scattering (e.g., selenium derivatives) or molecular replacement with homologous structures (e.g., from the Cambridge Structural Database) can resolve phase ambiguities .
Q. How to analyze conflicting bioactivity data in isoindole-dione derivatives?
- Methodological Answer : Contradictions in antimicrobial or enzyme inhibition assays may stem from:
- Solubility Issues : Use co-solvents (DMSO/PBS mixtures) or prodrug strategies to enhance bioavailability.
- Off-Target Effects : Employ selectivity profiling via kinase or GPCR panels.
- Structural Analogues : Compare with derivatives like 2-[1-(4-oxophthalazinyl)methyl]-isoindole-dione, where substituent positioning drastically alters activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
